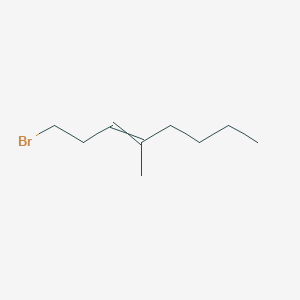
1-Bromo-4-methyloct-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methyloct-3-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a bromine atom and a double bond within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyloct-3-ene can be synthesized through several methods. One common approach involves the bromination of 4-methyloct-3-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under light or heat to facilitate the formation of the bromine radical .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-methyloct-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide: Used for elimination reactions.
Hydrogen halides (HBr): Used for addition reactions.
Major Products Formed:
Alcohols and Ethers: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Dihalides and Haloalkanes: Formed through addition reactions.
Aplicaciones Científicas De Investigación
1-Bromo-4-methyloct-3-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methyloct-3-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For example, in bromination reactions, the formation of a bromine radical initiates the reaction, leading to the substitution of a hydrogen atom with a bromine atom . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparación Con Compuestos Similares
1-Bromo-3-methylbut-2-ene: Another brominated alkene with similar reactivity but different molecular structure.
4-Bromo-3-methylbut-1-ene: A compound with a similar bromine and double bond arrangement but different carbon chain length.
Uniqueness: 1-Bromo-4-methyloct-3-ene is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the bromine atom and double bond make it suitable for specific synthetic applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
64286-69-7 |
|---|---|
Fórmula molecular |
C9H17Br |
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-bromo-4-methyloct-3-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-6-9(2)7-5-8-10/h7H,3-6,8H2,1-2H3 |
Clave InChI |
CUYPXQCHHBXXGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)

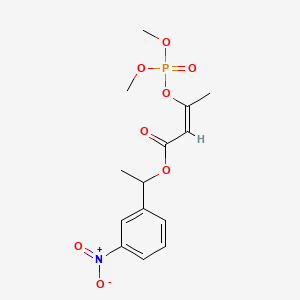
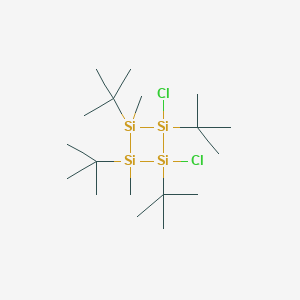

![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
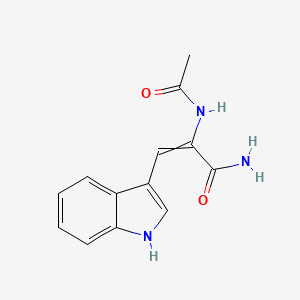
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

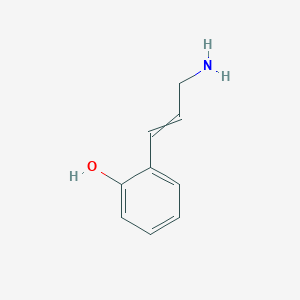
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
